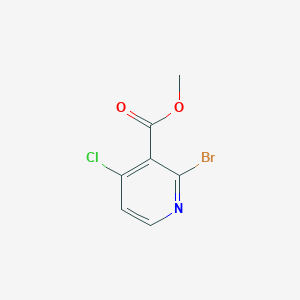
Methyl 2-bromo-4-chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-bromo-4-chloronicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It is used in various chemical reactions and has a molecular weight of 250.48 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-chloro-3-picolinic acid and methanol. Thionyl chloride is added under an ice bath, and the mixture is stirred and heated to reflux for 8 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a methyl group (CH3) attached to a 2-bromo-4-chloronicotinate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 250.48 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .Wissenschaftliche Forschungsanwendungen
Emission and Environmental Impact
- Emission from Biomass Burning : Research highlights the significant emission of methyl bromide from biomass burning, indicating its role in stratospheric bromine contribution and ozone layer depletion. This understanding points towards the environmental impact assessment of halogenated compounds including those similar to "Methyl 2-bromo-4-chloronicotinate" (Man� & Andreae, 1994).
Alternatives and Soil Fumigation
- Chemical Alternatives for Pre-plant Soil Fumigation : The research discusses alternatives to methyl bromide for pre-plant soil fumigation, such as chloropicrin and 1,3-dichloropropene. These alternatives provide significant control of plant pathogens but lack the versatility of methyl bromide, highlighting the ongoing search for effective replacements (Duniway, 2002).
Pesticide and Quarantine Uses
- Alternatives to Methyl Bromide Treatments : The study reviews various alternatives to methyl bromide for controlling pests in stored products and for quarantine purposes. The alternatives explored include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, indicating a shift towards integrated pest management and environmentally friendly options (Fields & White, 2002).
Research on Alternatives
- USDA-ARS Research on Alternatives : This research presents an overview of alternatives to methyl bromide for both pre-plant and post-harvest pest control, focusing on the development of integrated management systems that include chemical, genetic, and cultural control measures (Schneider et al., 2003).
Safety and Hazards
“Methyl 2-bromo-4-chloronicotinate” is classified under the GHS07 hazard class . The compound carries a warning signal word, and its hazard statements include H302 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .
Wirkmechanismus
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators . This suggests that Methyl 2-bromo-4-chloronicotinate may interact with its targets to induce changes in cellular processes, potentially involving vasodilation or other mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
Based on the potential vasodilatory effects of similar compounds , it’s possible that this compound could induce changes in blood flow or other cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Other environmental factors, such as pH or the presence of other chemicals, could also potentially influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
methyl 2-bromo-4-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQDHCCSZHVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



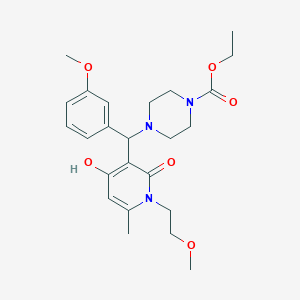
![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)
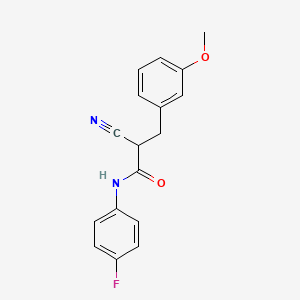
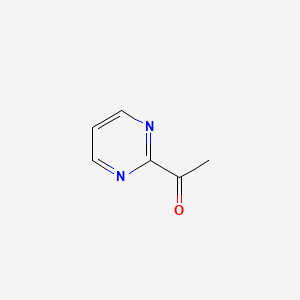
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
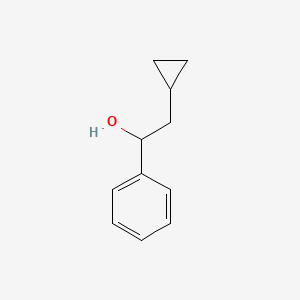
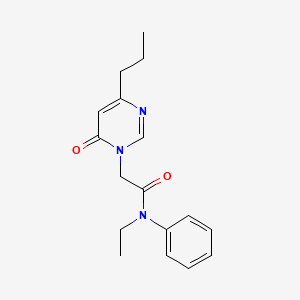


![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)